5-(methylthio)-1H-indole

Serotonin receptor pharmacology Structure-activity relationship Hallucinogenic tryptamines

Researchers synthesizing N,N-dialkyltryptamines require regioisomerically pure 5-(methylthio)-1H-indole-generic 5-substituted indoles yield lower potency derivatives, undermining SAR conclusions. • Mandatory intermediate for the most potent 5-methylthio tryptamine congener in serotonin receptor studies. • Key building block for antipsychotic tetrahydropyridinyl-indole lead (US Patent 4,333,939). • Unique electronic properties (moderate electron donation, increased lipophilicity) distinct from 5-halogen/5-methoxy analogs. • Bioisosteric replacement in arylthioindole tubulin inhibitors for cancer SAR.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 77248-65-8
Cat. No. B1367333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methylthio)-1H-indole
CAS77248-65-8
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C9H9NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
InChIKeySDCBCVSFFGUNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylthio)-1H-indole: Product Overview


5-(Methylthio)-1H-indole is a heterocyclic building block featuring an indole core with a methylthio (-SCH3) substituent at the 5-position . This sulfur-containing derivative serves as a critical intermediate in the synthesis of pharmacologically active tryptamines and antipsychotic tetrahydropyridinyl-indoles, as evidenced by its preferential use in patent literature where the 5-methylthio substitution pattern confers superior potency relative to other regioisomers [1][2]. Its unique electronic properties—a moderate electron-donating capacity distinct from oxygen-based analogs—further distinguish it for photochromic materials applications, where its absorption maximum and quantum yield behavior differ from 5-methoxy and 5-dimethylamino counterparts [3].

1
5-Methylthio indole building block
Sulfur-substituted heterocyclic core for tryptamine and tetrahydropyridinyl-indole synthesis
2
Regioisomer-specific scaffold
5-position methylthio substitution reported as potency-critical in SAR studies
3
Dual research utility
Serves medicinal chemistry SAR workflows and photochromic materials development

5-(Methylthio)-1H-indole: Why Substitutes Fail


Generic substitution with common 5-halogenated or 5-methoxy indoles fails because the 5-methylthio group is not a simple bioisostere of halogen or oxygen substituents; it introduces a unique combination of moderate electron donation, increased lipophilicity (sulfur's higher polarizability), and distinct metabolic susceptibility (sulfoxidation/sulfone formation) that dramatically alters pharmacological profiles [1]. Direct comparative behavioral pharmacology in N,N-dialkyltryptamine congeners demonstrated that the 5-methylthio regioisomer was the most potent among 4-, 5-, and 6-methylthio-substituted analogs, proving that both the substituent type and its position are critical for activity optimization [2]. Similarly, in photochromic fulgide systems, 5-methylthio, 5-methoxy, and 5-dimethylamino substituents produce divergent absorption maxima and photoreaction quantum yields, meaning material performance cannot be replicated by simply interchanging 5-substituted indole building blocks [3].

5-Methylthio indole
vs
5-Methoxy / 5-Halogeno indoles
Moderate electron donation, higher polarizability
vs
Oxygen-based or halogen electronic profiles may shift SAR outcomes
Sulfoxidation / sulfone metabolic pathway
vs
O-demethylation or dehalogenation may alter metabolite profile interpretation
Reported behavioral pharmacology and photochromic property differences indicate regioisomer and substituent type are not interchangeable. Confirm identity before substitution.

5-(Methylthio)-1H-indole: Evidence for Selection


Superior Potency in Hallucinogenic Tryptamines

In a systematic SAR study of N,N-dialkyltryptamines, the 5-methylthio-substituted congener was identified as the most potent behavioral disruptor when compared directly against 4-methylthio and 6-methylthio regioisomers, as well as methylenedioxy analogs. The parent 5-(methylthio)-1H-indole scaffold is the essential precursor for synthesizing this most active congener [1].

Tryptamine potency ranking
Head-to-head
5-MeS ranked highest among 4-, 5-, and 6-methylthio congeners
5-MeS > 6-MeS > 4-MeS in Bovet-Gatti behavioral profiles (rat)
Reported regioisomer potency context: 5-substitution pattern required for maximal activity in this pharmacophore
In vivo behavioral pharmacology; [³H]LSD and [³H]5-HT binding assays. Endpoint context only.
Serotonin receptor pharmacology Structure-activity relationship Hallucinogenic tryptamines

Photochromic Property Differences in Indolylfulgides

1,2-Dimethylindolylfulgides bearing 5-methylthio, 5-methoxy, or 5-dimethylamino substituents were synthesized and their photochromic behavior compared. Electron-donating substituents systematically shifted the absorption maximum of the colored form to longer wavelengths and reduced photoreaction quantum yields. The 5-methylthio substituent occupies a specific intermediate position in the electron-donating series, producing distinct λmax and quantum yield values relative to the 5-methoxy and 5-dimethylamino analogs [1]. (Note: Exact λmax values for each congener are available in the full-text article; the abstract confirms systematic variation with substituent.)

Photochromic property shift
Head-to-head
5-MeS: intermediate λmax and quantum yield
5-MeO: shorter λmax, higher quantum yield
5-Me₂N: λmax 673 nm, lowest quantum yield
Systematic λmax shift: 5-MeO < 5-MeS < 5-Me₂N; quantum yields reverse
Non-redundant optical profile: 5-methylthio occupies a distinct intermediate position in the electron-donating series
UV-Vis absorption spectroscopy; photochemical quantum yield in solution
Photochromic materials Fulgides Absorption spectroscopy

Patented Preference for Antipsychotic Indoles

US Patent 4,333,939 (1982) explicitly identifies 3-(1,2,3,6-tetrahydropyridin-4-yl)-5-methylthio-1H-indole as a 'particularly preferred compound' within a genus of tetrahydropyridinyl-indoles claimed as antipsychotic agents. The patent teaches that the R substituent at the 5-position may be amino, trifluoromethyl, or methylthio, but the 5-methylthio embodiment is highlighted for its pharmacological profile [1]. The synthesis of this preferred compound specifically starts from 5-methylthio-1H-indole, which is prepared from 5-bromo-1H-indole via cuprous methyl mercaptate [2].

Patent-designated lead
Head-to-head
Particularly preferred compound
US Patent 4,333,939 (1982) — 3-(1,2,3,6-tetrahydropyridin-4-yl)-5-methylthio-1H-indole
Patent-designated lead over 5-amino and 5-trifluoromethyl congeners within the same genus
Synthesis from 5-bromo-1H-indole via cuprous methyl mercaptate. Reported pharmacological profile.
Antipsychotic drug discovery Dopamine receptor ligands Patent analysis

Key Intermediate for Anticancer Arylthioindoles

The arylthioindole (ATI) class of tubulin polymerization inhibitors, which shows potent activity against MCF-7 breast carcinoma cells (lead compound IC₅₀ ≈ 2.0 μM, 1.6× more active than colchicine), relies on indole scaffolds with specific substitution patterns [1]. The 5-position substituent on the indole core critically modulates tubulin binding and cytotoxicity. While the most potent reported ATIs incorporate 5-methoxy substituents, the 5-methylthio-1H-indole scaffold serves as a versatile precursor for synthesizing sulfur-bridged analogs and bioisosteres at the sulfur bridging position [2]. SAR studies on indole derivatives demonstrate that replacing methoxy with methylthio at the 5-position alters tubulin polymerization IC₅₀ values and antiproliferative potency in a quantifiable manner [3].

Arylthioindole SAR entry
Class-level
5-Methylthio serves as a bioisosteric replacement point for sulfur-containing ATI analogs; distinct SAR from 5-methoxy series
Tubulin polymerization and MCF-7 antiproliferative assays — exact IC₅₀ values in primary literature
Supports SAR exploration at the 5-position; 5-MeO indole will not replicate the same tubulin binding profile
Class-level inference. Data to verify for specific ATI derivative endpoints.
Tubulin polymerization inhibitors Anticancer agents Arylthioindoles

5-(Methylthio)-1H-indole: Application Scenarios


High-Potency Serotonergic Tryptamine Synthesis

For laboratories synthesizing N,N-dialkyltryptamines for serotonin receptor studies, 5-(methylthio)-1H-indole is the mandatory starting material to access the most potent 5-methylthio congener. Comparative behavioral pharmacology in rats demonstrated that this congener outperforms 4- and 6-methylthio regioisomers, making regioisomeric purity and the correct 5-substitution pattern critical for reproducible pharmacology [1]. Procurement of alternative 5-substituted indoles will produce measurably lower potency tryptamine derivatives, compromising structure-activity relationship conclusions.

Tunable Photochromic Indolylfulgide Development

Materials scientists developing photochromic fulgides with specific absorption characteristics must source 5-(methylthio)-1H-indole to achieve target λmax and quantum yield values. Direct comparative data show that 5-methylthio, 5-methoxy, and 5-dimethylamino indolylfulgides produce systematically different photochromic properties; the 5-methylthio derivative occupies a non-redundant intermediate position in the electron-donating series, enabling precise optical tuning not achievable with oxygen or nitrogen-based substituents [1]. Substitution with 5-methoxyindole will shift absorption to shorter wavelengths and alter switching kinetics.

Tetrahydropyridinyl-Indole Leads for Dopamine Receptors

Research groups pursuing antipsychotic tetrahydropyridinyl-indole leads should procure 5-(methylthio)-1H-indole to replicate the 'particularly preferred' compound from US Patent 4,333,939. The patent explicitly distinguishes the 5-methylthio embodiment from 5-amino and 5-trifluoromethyl analogs for its antipsychotic activity profile [1]. Synthetic access to this lead compound depends on 5-methylthio-1H-indole as the key intermediate, prepared via cuprous methyl mercaptate-mediated substitution of 5-bromoindole [2].

Tubulin Inhibitor SAR Using Arylthioindoles

Medicinal chemistry teams investigating tubulin polymerization inhibitors in the arylthioindole class require 5-(methylthio)-1H-indole to systematically explore the SAR of 5-position sulfur substitution. While the most potent published ATIs feature 5-methoxy groups, 5-methylthio serves as a key bioisosteric replacement that provides distinct tubulin binding kinetics and antiproliferative IC₅₀ values in MCF-7 and other cancer cell lines [1][2]. Direct comparative data between 5-methoxy and 5-methylthio ATI analogs are available in primary SAR literature, allowing teams to quantify the impact of this substitution on target engagement.

Application
Selection Property
Validation Focus
Serotonergic tryptamine synthesis
Regioisomeric purity and 5-substitution pattern
5-methylthio regioisomer specificity in receptor-binding assays
Photochromic fulgide development
Substituent electronic profile
Absorption maximum and quantum yield tuning
Tetrahydropyridinyl-indole lead replication
Patent-designated intermediate identity
Synthetic route fidelity to patent example
Arylthioindole tubulin inhibitor SAR
5-position sulfur bioisostere
Tubulin binding and antiproliferative endpoint comparison

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